
Ethyl dimethyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dimethyl phosphite is an organophosphorus compound with the chemical formula C4H11O3P. It is a colorless liquid that is used as an intermediate in the synthesis of various organophosphorus compounds. This compound is known for its high reactivity due to the presence of the phosphorus atom, which makes it a valuable reagent in organic synthesis.
Méthodes De Préparation
Ethyl dimethyl phosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol and methanol under controlled conditions. The reaction typically proceeds as follows:
PCl3+2CH3OH+C2H5OH→(CH3O)2P(O)C2H5+3HCl
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl dimethyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl dimethyl phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphonic acid and ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl dimethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: It serves as a precursor in the synthesis of biologically active phosphonates, which have applications in enzyme inhibition and as antiviral agents.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: It is used in the production of flame retardants and plasticizers, which are essential in manufacturing materials with enhanced fire resistance and flexibility.
Mécanisme D'action
The mechanism of action of ethyl dimethyl phosphite involves its high reactivity due to the presence of the phosphorus atom. This reactivity allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Ethyl dimethyl phosphite can be compared with other similar organophosphorus compounds, such as dimethyl phosphite and diethyl phosphite. While all these compounds share similar reactivity due to the presence of the phosphorus atom, they differ in their alkyl groups, which can influence their physical properties and reactivity. For example:
Dimethyl phosphite: Has two methyl groups attached to the phosphorus atom, making it slightly more volatile than this compound.
Diethyl phosphite: Contains two ethyl groups, which can result in different solubility and reactivity profiles compared to this compound.
These differences highlight the unique properties of this compound, making it suitable for specific applications where its particular reactivity and physical properties are advantageous.
Propriétés
IUPAC Name |
ethyl dimethyl phosphite |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4-7-8(5-2)6-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKLYDQORUPOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496739 |
Source


|
| Record name | Ethyl dimethyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20502-40-3 |
Source


|
| Record name | Ethyl dimethyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70496739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)

![Bicyclo[1.1.0]butane-1,3-dicarbonitrile](/img/structure/B14697948.png)
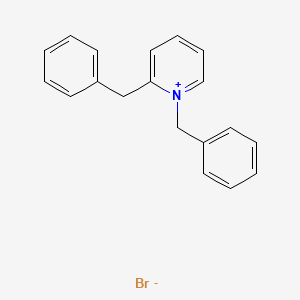
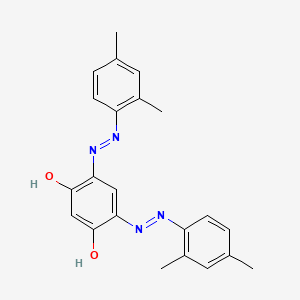
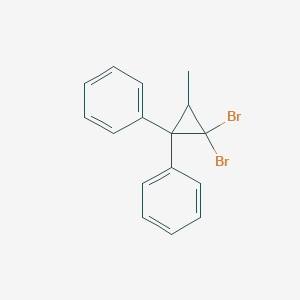
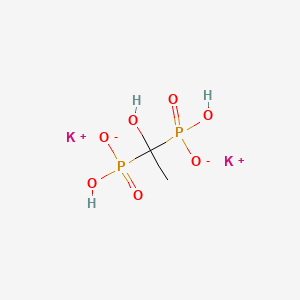

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
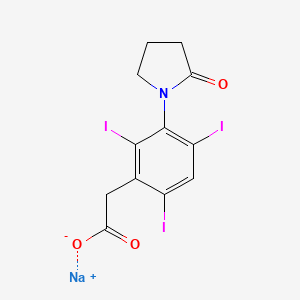
![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)



